molecular formula C23H22N4O4S2 B2548062 N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351634-95-1

N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B2548062
CAS No.: 1351634-95-1
M. Wt: 482.57
InChI Key: CORCRBYTUWHKDX-UHFFFAOYSA-N
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Description

N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4S2 and its molecular weight is 482.57. The purity is usually 95%.
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Scientific Research Applications

Novel Heterocyclic Compound Synthesis

This compound is integral in the synthesis of novel heterocyclic compounds, serving as a precursor or reactant in various chemical transformations. Research in this area explores the creation of complex molecules with potential biological activities, emphasizing the synthetic versatility of thiophene derivatives and related heterocycles. For instance, studies have demonstrated the use of similar structures in synthesizing thienopyrimidines, thiazolopyrimidines, and other fused heterocyclic systems through innovative synthetic routes. These pathways often involve domino reactions, cycloadditions, and novel rearrangements, showcasing the compound's utility in constructing pharmacologically relevant frameworks (Pokhodylo et al., 2010).

Photophysical Property Studies

The compound's derivatives have been examined for their photophysical properties, contributing to the development of organic semiconductors. Research has identified the influence of substituents on the photophysical behaviors of related compounds, including their absorption and excitation spectra, fluorescence quantum yields, and electronic communication. Such studies are fundamental in designing materials for optoelectronic applications, highlighting the compound's relevance in material science (Briseño-Ortega et al., 2018).

Biological Activity Exploration

While the emphasis is on excluding drug use, dosage, and side effects information, it's pertinent to acknowledge that the structural motif present in N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide and its analogs is a subject of interest in the exploration of biological activities. These studies typically aim to uncover novel therapeutic agents by investigating the biological interactions of synthesized compounds, thereby contributing to the broader field of medicinal chemistry.

Advanced Synthetic Techniques

Research also delves into advanced synthetic techniques, including palladium-catalyzed reactions, to construct and modify the compound's core structure. These methodologies facilitate the efficient synthesis of complex molecules, underscoring the compound's role in advancing synthetic organic chemistry and its application in creating molecules with potential utility in various scientific domains (Bacchi et al., 2005).

Mechanism of Action

Properties

IUPAC Name

N-[5-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S2/c1-31-16-5-2-4-15(11-16)27-12-14(10-20(27)28)22(30)26-8-7-17-19(13-26)33-23(24-17)25-21(29)18-6-3-9-32-18/h2-6,9,11,14H,7-8,10,12-13H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORCRBYTUWHKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.